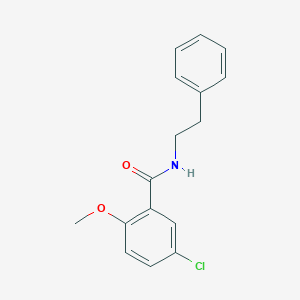

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPTUMXFGUUUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187547 | |

| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33924-49-1 | |

| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33924-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033924491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is an aromatic amide compound of significant interest in pharmaceutical chemistry. While sometimes referenced as a metabolite or impurity of the antidiabetic drug Glibenclamide (Glyburide), its primary and most well-documented role is that of a key synthetic intermediate in the manufacturing of Glibenclamide and related sulfonamides.[1][2][3] Its chemical structure combines a substituted benzoyl group with a phenethylamine moiety, making it a valuable scaffold in medicinal chemistry.

This technical guide consolidates the core physicochemical properties, synthesis protocols, and biological context of this compound to serve as a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties

The fundamental properties of the compound are summarized below. These data points are crucial for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 33924-49-1 | [3][4] |

| Molecular Formula | C₁₆H₁₆ClNO₂ | [3][4] |

| Molecular Weight | 289.76 g/mol | [3] |

| Appearance | Crystalline solid (crystallizes from oil) | [5] |

| Melting Point | 60–63 °C | [5] |

| Boiling Point | 439 °C at 760 mmHg | [4] |

| Density | 1.192 g/cm³ | [4] |

| Flash Point | 219.3 °C | [4] |

| Synonyms | 5-Chloro-N-phenethyl-o-anisamide, N-Phenethyl-5-chloro-2-methoxybenzamide | [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, typically involving a multi-step process starting from 5-chlorosalicylic acid. The general workflow is illustrated below, followed by a detailed experimental protocol derived from established methods.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 5-Chlorosalicylic Acid

This protocol describes a common method for synthesizing the title compound.

Step 1: Methylation of 5-Chlorosalicylic Acid

-

To a flask containing 5-chlorosalicylic acid (100 g) and acetone (1 L), add anhydrous potassium carbonate (315 g).

-

Stir the mixture under reflux for approximately 20 minutes.

-

Add dimethyl sulphate (215 g) to the mixture and continue refluxing.

-

After the reaction is complete, cool the mixture and filter off the solid precipitate.

-

Remove the acetone from the filtrate via distillation.

-

Purify the resulting crude product by distillation under reduced pressure to yield methyl 5-chloro-2-methoxybenzoate.

Step 2: Formation of the Acid Chloride

-

The ester from Step 1 can be saponified to the corresponding carboxylic acid, 5-chloro-2-methoxybenzoic acid.

-

Treat the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is often used directly without extensive purification.

Step 3: Amidation with Phenethylamine

-

Dissolve 5-chloro-2-methoxybenzoyl chloride (15 g) in a suitable solvent like benzene.

-

Slowly add this solution to a solution of phenethylamine (18 g) in benzene, maintaining stirring.

-

A precipitate of phenethylamine hydrochloride will form. Filter off this solid.

-

Remove the benzene from the filtrate under reduced pressure.

-

The residual oil is the crude product, which can be purified by distillation. The product, an oil, crystallizes upon standing to yield this compound.[5]

Biological Context and Activity

Role as a Synthetic Intermediate for Glibenclamide

The primary significance of this compound is its role as the penultimate intermediate in the synthesis of Glibenclamide (Glyburide), a widely used second-generation sulfonylurea drug for type 2 diabetes.[5] The phenylethyl group of the benzamide is subsequently functionalized to introduce the sulfonylurea moiety.

The conversion involves two key steps:

-

Chlorosulfonation: The aromatic ring of the phenylethyl group is reacted with chlorosulfonic acid to install a chlorosulfonyl group (-SO₂Cl) at the para position.

-

Aminolysis/Amidation: The resulting sulfonyl chloride is then reacted with cyclohexylamine and subsequently treated to form the final sulfonylurea structure of Glibenclamide.

Caption: Conversion of the title compound to the drug Glibenclamide.

Relationship to Pharmacologically Active Molecules

While no specific biological activity or signaling pathway has been directly attributed to this compound itself, its core structure is present in molecules with known pharmacological effects. A key derivative, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide , is known as Glibenclamide Impurity A and has been identified as an inhibitor of the NLRP3 inflammasome.[5][6] This suggests that modifications to the phenylethyl ring can impart significant biological activity.

Furthermore, the broader class of benzamides is known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and central nervous system effects, highlighting the potential of this chemical scaffold for future drug discovery efforts.

Spectroscopic and Quantitative Data

A thorough search of publicly available scientific literature and chemical databases did not yield specific, validated spectroscopic data (¹H-NMR, ¹³C-NMR, IR, or Mass Spectrometry) for this compound. Similarly, no quantitative pharmacological data, such as IC₅₀ or binding affinity values, for this specific compound have been published. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.

Conclusion

This compound is a well-characterized compound whose primary importance lies in its role as a key intermediate in pharmaceutical synthesis, most notably for the antidiabetic drug Glibenclamide. Its physicochemical properties are well-defined, and its synthesis is achievable through established organic chemistry protocols. While the compound itself does not have documented biological activity, its structural relationship to potent molecules like NLRP3 inhibitors suggests that it remains a valuable scaffold for the development of new therapeutic agents. Future research could focus on exploring the pharmacological potential of this compound and its novel derivatives.

References

- 1. rsc.org [rsc.org]

- 2. minio.scielo.br [minio.scielo.br]

- 3. 5-Chloro-N-(2-Phenylethyl)-2-Methoxy-Benzamide - SRIRAMCHEM [sriramchem.com]

- 4. Page loading... [guidechem.com]

- 5. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-Methoxy-N-(2-(4-Sulfamoylphenyl) Ethyl) Benzamide CAS 16673-34-0 at Best Price [kavyapharma.in]

An In-depth Technical Guide to 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

CAS Number: 33924-49-1

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, synthesis, and biological context, presenting it in a structured and accessible format.

Chemical Identity and Properties

This compound is a benzamide derivative with the chemical formula C₁₆H₁₆ClNO₂.[1] It is recognized by the CAS Registry Number 33924-49-1.[1][2] The compound is also known by several synonyms, including 5-chloro-2-methoxy-N-phenethylbenzamide, 5-Chloro-N-phenethyl-o-anisamide, and N-Phenethyl-5-chloro-2-methoxybenzamide.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 289.76 g/mol | [1][2] |

| Boiling Point | 439 °C at 760 mmHg | [3] |

| Flash Point | 219.3 °C | [3] |

| Density | 1.192 g/cm³ | [3] |

Synthesis

A detailed method for the synthesis of this compound is described in U.S. Patent 3,965,173 A. The synthesis is a multi-step process commencing from 5-chlorosalicylic acid. The process involves methylation, aminolysis, chlorosulfonation, and a final aminolysis step to yield the related compound, p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide, with N-phenethyl-5-chloro-2-methoxybenzamide as a key intermediate.[4]

Experimental Protocol for the Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide

This protocol is adapted from the process described in U.S. Patent 3,965,173 A for the synthesis of the intermediate compound.[4]

Materials:

-

Methyl-5-chloro-2-methoxybenzoate

-

Phenethylamine

-

Benzene (or a suitable alternative solvent)

Procedure:

-

A mixture of methyl-5-chloro-2-methoxybenzoate (1 mole) and phenethylamine (2 moles) is prepared.

-

The reaction mixture is heated at 125°C for 5 hours.

-

Following the reaction period, the product is isolated via distillation of the reaction mixture.

-

The resulting N-phenethyl-5-chloro-2-methoxybenzamide is obtained in high yield (approximately 84%).[4]

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ether or a hexane/ethyl acetate mixture, to yield a solid with a melting point of 58-61°C or 62-64°C, respectively.[4]

Caption: Synthesis workflow for N-phenethyl-5-chloro-2-methoxybenzamide.

Biological Context and Activity

This compound is primarily known as a metabolite of the second-generation sulfonylurea antidiabetic drug, Glyburide (also known as Glibenclamide).[2][3][5] Glyburide is used to treat type 2 diabetes mellitus by stimulating insulin secretion from pancreatic β-cells.[6]

The metabolism of Glyburide is extensive, occurring primarily in the liver via the cytochrome P450 system.[7] This process generates several metabolites, with the two main ones being 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[5] Studies have shown that these metabolites, M1 and M2, possess hypoglycemic activity in humans, which is attributed to their ability to increase insulin secretion.[5] Specifically, the blood glucose reduction (as a percentage of the area under the curve over 5 hours) was found to be 18.2% for M1 and 12.5% for M2, compared to 19.9% for intravenously administered Glyburide.[5]

Currently, there is a notable lack of specific biological activity data in the public domain for this compound itself. While the biological activities of its parent compound, Glyburide, and its major metabolites, M1 and M2, are well-documented, the pharmacological profile of this particular metabolite remains to be thoroughly investigated.

Glyburide Metabolism and the Role of Metabolites

The metabolic pathway of Glyburide is crucial for understanding the context of its metabolites. The parent drug undergoes hydroxylation to form the active metabolites M1 and M2. The subsequent metabolic fate and the specific pathway leading to the formation of this compound are not extensively detailed in the available literature.

Caption: Overview of Glyburide metabolism and its key metabolites.

Analytical Methods

Table 2: Potential Analytical Techniques

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |

| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) |

| Sample Derivatization | Not typically required | May be required to improve volatility and thermal stability |

Conclusion

This compound (CAS 33924-49-1) is a known metabolite of the widely used antidiabetic drug Glyburide. While its synthesis is documented, a significant gap exists in the scientific literature regarding its specific biological activities and pharmacological profile. Further research is warranted to elucidate the potential effects of this metabolite, which could contribute to a more comprehensive understanding of the overall pharmacology of Glyburide. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals engaged in the study of this compound and related pharmaceutical agents.

References

- 1. 5-Chloro-N-(2-Phenylethyl)-2-Methoxy-Benzamide - SRIRAMCHEM [sriramchem.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 5. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a molecule of significant interest in medicinal chemistry and pharmacology, primarily recognized as a metabolite of the second-generation sulfonylurea antidiabetic drug, glyburide (also known as glibenclamide)[1][2]. Understanding the molecular structure, properties, and synthesis of this compound is crucial for a comprehensive grasp of glyburide's pharmacokinetics and for the development of new therapeutic agents. This guide provides a detailed overview of the molecular structure, physicochemical properties, synthesis, and biological relevance of this compound.

Molecular Structure and Identification

This compound possesses a core benzamide structure substituted with a chloro and a methoxy group on the phenyl ring, and an N-substituted phenylethyl group.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 33924-49-1[2] |

| Molecular Formula | C₁₆H₁₆ClNO₂[2] |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2 |

| InChI | InChI=1S/C16H16ClNO2/c1-20-15-9-8-12(17)10-14(15)16(19)18-11-7-13-5-3-2-4-6-13/h2-6,8-10H,7,11H2,1H3,(H,18,19) |

Synonyms:

-

5-chloro-2-methoxy-N-phenethylbenzamide[2]

-

5-Chloro-N-phenethyl-o-anisamide[2]

-

N-Phenethyl-5-chloro-2-methoxybenzamide[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 289.76 g/mol | [2] |

| Boiling Point | 439 °C at 760 mmHg | [1] |

| Flash Point | 219.3 °C | [1] |

| Density | 1.192 g/cm³ | [1] |

| Melting Point | 60-63 °C | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. A detailed experimental protocol for the synthesis of this compound, adapted from established methodologies, is provided below.

Reaction Scheme:

Materials:

-

5-Chloro-2-methoxybenzoyl chloride

-

Phenethylamine

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or a mixture of hexane and ethyl acetate for recrystallization

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add the 10% aqueous sodium hydroxide solution to the flask containing the phenethylamine solution. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Acyl Chloride: Dissolve 5-chloro-2-methoxybenzoyl chloride (1.0-1.2 equivalents) in a minimal amount of dichloromethane and transfer it to a dropping funnel. Add the 5-chloro-2-methoxybenzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a hexane/ethyl acetate mixture, to yield pure this compound as a solid. A reported synthesis yielded the product as an oil that crystallized on standing, with a boiling point of 205 °C at 0.2 mm and a melting point of 60-63 °C[3].

Experimental Workflow:

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the aromatic protons on both phenyl rings, the methoxy group protons, and the ethyl bridge protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Would display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C-O stretch of the methoxy group.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, confirming the molecular formula.

While specific spectra for the title compound are not provided, commercial suppliers of this compound as a reference standard confirm its identity and purity through these analytical techniques.

Biological Relevance and Signaling Pathways

This compound is a known metabolite of glyburide, an oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. The metabolism of glyburide is a critical aspect of its pharmacokinetic profile and can influence its efficacy and potential for adverse effects.

Metabolic Pathway of Glyburide:

Glyburide is extensively metabolized in the liver, primarily through hydroxylation of the cyclohexyl ring, leading to the formation of 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). These hydroxylated metabolites have been shown to possess some hypoglycemic activity, although less potent than the parent drug.

The formation of this compound likely results from the cleavage of the sulfonylurea bridge of glyburide or its hydroxylated metabolites. This metabolic step represents a detoxification pathway, yielding a less complex and likely less biologically active molecule compared to the parent drug.

Biological Activity:

The specific biological activity and mechanism of action of this compound have not been extensively studied. As a metabolite, its primary significance lies in its role in the clearance of glyburide from the body. It is generally presumed to have significantly less or no hypoglycemic activity compared to glyburide and its main hydroxylated metabolites. Further research is required to fully elucidate any potential pharmacological or toxicological effects of this metabolite.

Conclusion

This compound is a key metabolite of the widely used antidiabetic drug glyburide. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis. While its direct biological activity appears to be limited, a thorough understanding of its formation and characteristics is essential for a complete picture of glyburide's pharmacology. The lack of publicly available, detailed spectroscopic data highlights an area for future investigation to further enrich the chemical and pharmacological profile of this compound.

References

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: An In-depth Technical Guide on its Role as a Glyburide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a recognized, albeit lesser-studied, metabolite of the second-generation sulfonylurea, glyburide (also known as glibenclamide). Glyburide is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. While the majority of metabolic studies on glyburide have concentrated on its hydroxylated derivatives, this guide consolidates the available information regarding the non-hydroxylated benzamide metabolite, this compound. The document covers its proposed metabolic formation via the cleavage of the sulfonylurea moiety, its chemical properties, and postulated biological activities based on the known pharmacology of benzamide derivatives. Furthermore, this guide furnishes detailed, adaptable experimental protocols for its synthesis and bioanalytical quantification, alongside visualizations of the metabolic pathway and experimental workflows to facilitate further research into this compound.

Introduction

Glyburide, a potent oral antidiabetic agent, primarily exerts its therapeutic effect by stimulating insulin release from pancreatic β-cells.[1] Its mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1), which leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent calcium influx, triggering insulin exocytosis.[1][2] The metabolism of glyburide is extensive, occurring predominantly in the liver via the cytochrome P450 (CYP) enzyme system, with CYP2C9 being a major contributor.[3][4] This biotransformation leads to several metabolites, most notably the pharmacologically active hydroxylated derivatives, 4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2).[5][6]

Beyond these well-documented hydroxylated metabolites, the cleavage of the sulfonylurea bridge of glyburide has been suggested, leading to the formation of this compound.[7][8] This metabolite represents the core benzamide structure of the parent drug. Understanding the formation, fate, and biological activity of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic profile of glyburide. This guide aims to collate the existing, though limited, knowledge and provide a framework for future investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its synthesis, purification, and analytical detection.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 5-Chloro-N-phenethyl-o-anisamide | |

| CAS Number | 33924-49-1 | |

| Molecular Formula | C₁₆H₁₆ClNO₂ | |

| Molecular Weight | 289.76 g/mol | |

| Appearance | White to light yellow powder/crystal | [9] |

| Melting Point | 115.0 to 119.0 °C | [9] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [9] |

Metabolic Pathway of Glyburide to this compound

The primary metabolic pathways for glyburide involve hydroxylation of the cyclohexyl ring. However, the formation of this compound is postulated to occur through the hydrolytic cleavage of the sulfonylurea bridge of the parent glyburide molecule. While the specific enzymes responsible for this cleavage in vivo have not been definitively identified for glyburide, hydrolysis of sulfonylureas is a known metabolic reaction.[7][10] This reaction would yield the benzamide derivative and a cyclohexylurea-containing moiety.

Quantitative Data

Currently, there is a lack of published quantitative data on the in vivo or in vitro concentrations of this compound following glyburide administration. Research has predominantly focused on the hydroxylated metabolites. For comparative purposes, the table below summarizes pharmacokinetic parameters for glyburide and its major hydroxylated metabolites.

Table 4.1: Pharmacokinetic Parameters of Glyburide and its Major Metabolites (Data for this compound is not available)

| Compound | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |

| Glyburide | 100 - 400 | 2 - 4 | ~10 | [1] |

| 4-trans-hydroxy-glyburide (M1) | Variable | - | - | [1] |

| 3-cis-hydroxy-glyburide (M2) | Variable | - | - | [1] |

| This compound | N/A | N/A | N/A |

Note: Cmax and Tmax values can vary significantly based on formulation, dose, and patient population.

Experimental Protocols

This section provides detailed experimental protocols that can be adapted for the synthesis and quantification of this compound.

Chemical Synthesis via Schotten-Baumann Reaction

This protocol describes a standard method for the synthesis of N-phenethylbenzamides.[11][12]

Materials:

-

5-Chloro-2-methoxybenzoyl chloride

-

Phenethylamine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-2-methoxybenzoyl chloride (1.0 equivalent) in dichloromethane.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Combine the dichloromethane solution with the aqueous NaOH solution and add phenethylamine (1.05 equivalents).

-

Cool the biphasic mixture to 0°C in an ice bath and stir vigorously for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Bioanalytical Quantification by LC-MS/MS

The following is a general protocol for the quantification of this compound in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method would require optimization and validation.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Example):

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

MRM Transitions: To be determined by direct infusion of the synthesized standard. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a stable product ion.

Biological Activity and Signaling Pathways

There is no direct evidence on the biological activity of this compound. However, the broader class of benzamide derivatives exhibits a wide range of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities.[13] Some benzamides are known to interact with various receptors and enzymes. For instance, certain benzamide derivatives act as inhibitors of the Hedgehog signaling pathway or as modulators of dopamine and serotonin receptors.[14][15]

Given its structural similarity to other pharmacologically active benzamides, it is plausible that this compound could have off-target effects, although this remains to be experimentally verified. Any potential activity would be independent of the sulfonylurea-mediated effects on K-ATP channels.

Conclusion and Future Directions

This compound is a metabolite of glyburide formed through a secondary metabolic pathway involving the cleavage of the sulfonylurea structure. While its quantitative contribution to the overall metabolic profile of glyburide appears to be minor compared to the hydroxylated metabolites, its existence warrants further investigation. The lack of data on its pharmacokinetic profile and biological activity represents a significant knowledge gap.

Future research should focus on:

-

Definitive identification and quantification of this metabolite in preclinical and clinical studies of glyburide.

-

Elucidation of the specific enzymes responsible for the cleavage of the sulfonylurea bond.

-

Investigation of the pharmacological activity of this compound to determine if it contributes to the therapeutic or adverse effects of glyburide.

-

Comparative metabolism studies across different species to understand inter-species variability in its formation.

The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the role of this benzamide metabolite in the comprehensive pharmacology of glyburide.

References

- 1. GLYBURIDE [dailymed.nlm.nih.gov]

- 2. Clinical Pharmacy Corner: How Do Sulfonylureas Work? – Clinical Correlations [clinicalcorrelations.org]

- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 4. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a known metabolite of the second-generation sulfonylurea antidiabetic drug, glyburide (also known as glibenclamide). While extensive research has elucidated the pharmacological actions of glyburide and its primary hydroxylated metabolites, this specific derivative remains less characterized. This document synthesizes the available chemical and physical data, outlines a detailed synthesis protocol, and explores its metabolic context. Furthermore, it discusses the known biological activities of its parent compound and major metabolites to provide a framework for potential areas of investigation for this compound.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 33924-49-1.[1] It is also referred to as 5-Chloro-N-phenethyl-o-anisamide.[1] The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.

| Property | Value | Reference |

| CAS Number | 33924-49-1 | [1] |

| Molecular Formula | C₁₆H₁₆ClNO₂ | [1] |

| Molecular Weight | 289.76 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5-Chloro-N-phenethyl-o-anisamide | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 439 °C at 760 mmHg | [2] |

| Flash Point | 219.3 °C | [2] |

| Density | 1.192 g/cm³ | [2] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through the reaction of a benzoic acid derivative with phenethylamine. A common laboratory-scale synthesis involves the aminolysis of methyl-5-chloro-2-methoxybenzoate.

Experimental Protocol: Synthesis via Aminolysis

This protocol is based on established methods for the synthesis of N-substituted benzamides.

Materials:

-

Methyl-5-chloro-2-methoxybenzoate

-

Phenethylamine

-

Solvent (e.g., a high-boiling point, inert solvent or neat reaction)

-

Standard laboratory glassware for heating and distillation

Procedure:

-

A mixture of methyl-5-chloro-2-methoxybenzoate (1 mole equivalent) and phenethylamine (2 mole equivalents) is prepared in a reaction vessel.

-

The mixture is heated to 125°C for a duration of 5 hours.

-

Following the reaction period, the product is purified by distillation to yield the N-phenethyl-5-chloro-2-methoxybenzamide.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ether or a hexane/ethyl acetate mixture, to obtain a solid product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

Potential Biological Activity of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a substituted benzamide, identified primarily as a metabolite of the second-generation sulfonylurea antidiabetic drug, glyburide (glibenclamide). While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural features—a substituted benzamide core linked to a phenylethylamine moiety—suggest a range of potential biological activities. This technical guide provides an in-depth analysis of these potential activities by examining the structure-activity relationships (SAR) of analogous compounds and its metabolic relationship to glyburide. This document is intended to serve as a resource for researchers investigating the pharmacological profile of this and related molecules, offering insights into potential therapeutic applications and methodologies for experimental validation.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Chloro-N-phenethyl-o-anisamide |

| CAS Number | 33924-49-1 |

| Molecular Formula | C₁₆H₁₆ClNO₂ |

| Molecular Weight | 289.76 g/mol |

| Structure |  |

Metabolic Origin and Potential Hypoglycemic Activity

This compound has been identified as a metabolite of glyburide, a potent oral hypoglycemic agent used in the treatment of type 2 diabetes. Glyburide is extensively metabolized in the liver, primarily by the cytochrome P450 system (CYP2C9 and CYP3A4), into several metabolites.[1][2] The two major metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), have been shown to possess hypoglycemic activity by stimulating insulin secretion.[3]

While the precise metabolic pathway leading to this compound is not well-documented, its existence as a metabolite suggests it may have some, albeit likely weaker, hypoglycemic or insulin-releasing properties.

Glyburide Metabolism Overview

Caption: Proposed metabolic pathway of Glyburide.

Potential as a CNS-Active Agent: Dopamine and Sigma Receptor Ligand

The benzamide scaffold is a well-established pharmacophore in the development of ligands for dopamine and sigma receptors. Many antipsychotic drugs and research ligands feature this core structure. Given the structural similarity of this compound to known D2-like (D2, D3, D4) and sigma (σ₁, σ₂) receptor ligands, it is plausible that this compound exhibits affinity for these central nervous system targets.[4]

Dopamine D2/D3 Receptor Affinity

Substituted benzamides are a classic chemical class of dopamine D2 receptor antagonists. The nature and position of substituents on the benzamide ring, as well as the composition of the amine substituent, are critical for affinity and selectivity. For instance, conformationally flexible benzamide analogues have been shown to bind with high affinity to D3 receptors.[4]

Table 1: Dopamine Receptor Affinities of Representative Benzamide Derivatives

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) | Reference |

| Raclopride | 1.8 | 3.5 | 2400 | [5] |

| Eticlopride | 0.09 | 0.18 | 1800 | [6] |

| Nemonapride | 0.28 | 0.19 | 4.8 | [7] |

| This compound | To be determined | To be determined | To be determined |

Sigma (σ) Receptor Affinity

Sigma receptors, particularly the σ₁ and σ₂ subtypes, are implicated in various CNS disorders and are overexpressed in some tumor cell lines. Benzamide derivatives have been developed as high-affinity and selective ligands for these receptors.[8][9][10] The N-phenylethyl group in the target compound is a common feature in some sigma receptor ligands.

Table 2: Sigma Receptor Affinities of Representative Benzamide Derivatives

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) | Reference |

| Haloperidol | 3.2 | 5.6 | 0.57 | [11] |

| DTG | 35.5 | 39.9 | 0.89 | [12] |

| Compound 2 (m-chloro substitution) | 0.6 | 190 | 317 | [10] |

| This compound | To be determined | To be determined | To be determined |

Signaling Pathways

Caption: Potential CNS receptor signaling pathways.

Other Potential Biological Activities

Based on the broad pharmacological potential of benzamide derivatives, other activities for this compound can be postulated:

-

Anticonvulsant Activity: Several N-substituted benzamides have demonstrated efficacy in animal models of seizures.[13]

-

Antibacterial Activity: Recently, benzamides have been identified as inhibitors of Mycobacterium tuberculosis QcrB, suggesting potential antibacterial applications.[14]

-

Anti-inflammatory and Analgesic Activity: Certain benzimidazole derivatives, which share some structural similarities, exhibit anti-inflammatory and analgesic properties.[15]

-

Anticancer Activity: Through mechanisms like HDAC1 inhibition or interaction with sigma-2 receptors, benzamides have been explored as potential anti-tumor agents.[16]

Experimental Protocols for Biological Evaluation

To validate the potential biological activities of this compound, a series of in vitro and in vivo assays are required. The following are representative protocols for assessing affinity for dopamine and sigma receptors.

Dopamine D₂ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the test compound for the human dopamine D₂ receptor.

-

Materials:

-

Membrane preparation from cells expressing human D₂ receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

-

Test compound: this compound, serially diluted.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of the test compound for the σ₁ receptor.

-

Materials:

-

Membrane preparation from a source rich in σ₁ receptors (e.g., guinea pig liver or cells overexpressing the receptor).

-

Radioligand: [³H]-(+)-Pentazocine.[17]

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound, serially diluted.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Combine the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound in a 96-well plate.

-

Include wells for total binding (buffer only) and non-specific binding (haloperidol).

-

Incubate at room temperature for 120 minutes.[12]

-

Filter the reaction mixture and wash the filters with cold assay buffer.

-

Quantify radioactivity using a scintillation counter.

-

Determine the IC₅₀ and Kᵢ values as described for the dopamine receptor assay.

-

Experimental Workflow Diagram

Caption: General workflow for radioligand binding assays.

Conclusion and Future Directions

While this compound is currently known as a metabolite of glyburide, its chemical structure strongly suggests the potential for a distinct pharmacological profile, particularly as a modulator of CNS targets such as dopamine and sigma receptors. The lack of direct experimental data highlights an opportunity for further research. The experimental protocols and structure-activity relationship data presented in this guide provide a framework for initiating such investigations. Future studies should focus on synthesizing this compound and screening it against a panel of CNS receptors to elucidate its primary biological targets, followed by in vivo studies to assess its potential therapeutic efficacy in models of neurological or psychiatric disorders.

References

- 1. ClinPGx [clinpgx.org]

- 2. Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 12. med.upenn.edu [med.upenn.edu]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, adaptable experimental protocols for researchers to determine these crucial parameters in their own laboratories.

Compound Identification

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 33924-49-1[1][2][3] |

| Molecular Formula | C₁₆H₁₆ClNO₂[1] |

| Molecular Weight | 289.76 g/mol [1] |

| Synonyms | 5-Chloro-N-phenethyl-o-anisamide[1] |

| Appearance | White crystalline powder (for a related sulfamoylphenyl derivative)[4] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, a related compound, 5-chloro-2-methoxy-n-(2-(4-sulfamoylphenyl)ethyl)benzamide, is described as having robust solubility in organic solvents.[4] For the target compound, qualitative assessments suggest solubility in common organic solvents. To empower researchers to ascertain precise solubility metrics, a standard experimental protocol is provided below.

Table of Estimated and Known Solubility

| Solvent | Type | Quantitative Solubility (g/L) | Temperature (°C) |

| Water | Aqueous | Data Not Available | 25 |

| Methanol | Organic | Data Not Available | 25 |

| Ethanol | Organic | Data Not Available | 25 |

| Dimethyl Sulfoxide (DMSO) | Organic | Data Not Available | 25 |

| Acetone | Organic | Data Not Available | 25 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the thermodynamic equilibrium solubility of this compound in various solvents.

Objective: To quantify the concentration of the compound in a saturated solution at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to individual vials for each solvent to be tested. The excess solid ensures that saturation is achieved.

-

Add a precise volume of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient duration, typically 24-48 hours, with continuous agitation to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Construct a calibration curve using standard solutions of the compound at known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

Caption: A schematic of the shake-flask method for determining equilibrium solubility.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. While specific degradation kinetics are not available, general storage guidelines recommend keeping the compound in a cool, dry place, protected from direct sunlight. For a related compound, a shelf life of up to two years is suggested under these conditions.[4]

To provide a framework for assessing the stability and identifying potential degradation products, a forced degradation study protocol is outlined below, based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M Hydrochloric Acid (HCl).

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M Sodium Hydroxide (NaOH).

-

Maintain at room temperature or heat gently for a specific duration.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a set time.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Also, subject a solution of the compound to thermal stress.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analytical Procedure:

-

For each stress condition, analyze the samples at appropriate time points using a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample.

-

Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Logical Flow for Forced Degradation Studies

Caption: Overview of the workflow for conducting forced degradation studies.

Metabolic Context and Signaling Pathways

This compound is a known metabolite of the antidiabetic drug Glyburide (also known as Glibenclamide).[1] Glyburide is a second-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium channels.[5] The metabolic transformation of Glyburide to this compound involves the cleavage of the sulfonylurea moiety.

While the direct interaction of this compound with specific signaling pathways is not well-documented, its origin as a metabolite of Glyburide suggests that its presence in biological systems is a consequence of the parent drug's metabolism.

Metabolic Relationship to Glyburide

References

- 1. scbt.com [scbt.com]

- 2. 5-Chloro-N-(2-Phenylethyl)-2-Methoxy-Benzamide - SRIRAMCHEM [sriramchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5-Chloro-2-Methoxy-N-(2-(4-Sulfamoylphenyl) Ethyl) Benzamide CAS 16673-34-0 at Best Price [kavyapharma.in]

- 5. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolic Unveiling of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways leading to the formation of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a significant metabolite of the second-generation sulfonylurea antidiabetic drug, glyburide (glibenclamide). This document details the enzymatic processes, primarily mediated by cytochrome P450 isoforms, and elucidates the subsequent degradation pathways. Quantitative pharmacokinetic data for glyburide and its primary active metabolites are presented in structured tables for comparative analysis. Furthermore, comprehensive experimental protocols for the in vitro investigation of glyburide metabolism and the analytical quantification of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided. Visual representations of the metabolic pathways and experimental workflows are included as Graphviz diagrams to facilitate a clear understanding of the complex processes involved.

Introduction

Glyburide (glibenclamide) is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The biotransformation of glyburide is extensive, leading to the formation of several metabolites, some of which retain pharmacological activity. Among the spectrum of metabolic products, this compound has been identified as a key derivative. Understanding the metabolic journey from the parent drug to this benzamide derivative is crucial for a comprehensive assessment of glyburide's pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. This guide serves as a technical resource for researchers and professionals in the field of drug metabolism and pharmaceutical sciences, offering a detailed overview of the discovery and characterization of this metabolic pathway.

Metabolic Pathways of Glyburide

The metabolism of glyburide is a multi-step process initiated by oxidative transformations primarily in the liver, followed by potential degradation of the sulfonylurea structure.

Phase I Metabolism: Cytochrome P450-Mediated Hydroxylation

The initial and primary metabolic pathway of glyburide involves the hydroxylation of its cyclohexyl ring, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. The major isoforms responsible for this biotransformation are CYP3A4 and CYP2C9[1][2]. This oxidative step leads to the formation of two main active metabolites:

-

4-trans-hydroxyglibenclamide (M1)

-

3-cis-hydroxyglibenclamide (M2)

These hydroxylated metabolites retain hypoglycemic activity and contribute to the overall therapeutic effect of glyburide[3]. In vitro studies using human liver microsomes have confirmed the significant roles of CYP3A4 and CYP2C9 in the metabolism of glyburide[1].

Formation of this compound

The discovery of this compound in metabolic pathways is linked to the chemical degradation and further metabolism of glyburide and its primary metabolites. The formation of this benzamide derivative involves the cleavage of the sulfonylurea bridge. This breakdown can occur through hydrolysis, a process that can be influenced by the physiological environment.

The proposed pathway suggests the hydrolysis of the sulfonylurea moiety of glyburide, which results in the formation of a sulfonamide intermediate, often referred to as Impurity A, and a corresponding amine. Subsequent cleavage of the C-N bond in the sulfonamide can lead to the formation of this compound. Mass spectrometry fragmentation studies of glibenclamide support this degradation pathway, where a fragment ion corresponding to the mass-to-charge ratio (m/z) of 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (m/z 367) is observed upon elimination of the cyclohexylisocyanate moiety[4][5].

Metabolic pathway of Glyburide.

Quantitative Data Presentation

The following tables summarize key pharmacokinetic parameters for glyburide and its major active metabolites, M1 and M2. The data has been compiled from various studies in healthy human subjects and diabetic patients.

Table 1: Pharmacokinetic Parameters of Glyburide and its Metabolites (Intravenous Administration) [6]

| Compound | Volume of Distribution (Vd) (L) | Total Clearance (CL) (L/h) | Renal Clearance (CLr) (L/h) |

| Glyburide (Gb) | 7.44 ± 1.53 | 4.42 ± 0.56 | - |

| M1 | 20.8 ± 8.4 | 11.9 ± 1.7 | 13.5 ± 3.7 |

| M2 | 15.5 ± 5.5 | 10.4 ± 1.3 | 8.6 ± 1.6 |

Table 2: Pharmacokinetic Parameters of Glyburide (Oral Administration) [6]

| Compound | Volume of Distribution (Vd) (L) | Total Clearance (CL) (L/h) |

| Glyburide (Gb) | 9.32 ± 2.79 | 4.09 ± 0.45 |

Table 3: Lower Limits of Quantitation (LLOQ) for Glyburide and its Metabolites in Biological Matrices [7][8]

| Analyte | Matrix | LLOQ (ng/mL) |

| Glyburide | Plasma | 0.25 - 1.02 |

| M1 | Plasma | 0.102 - 0.40 |

| M2 | Plasma | 0.101 - 0.40 |

| Glyburide | Urine | 0.0594 |

| M1 | Urine | 0.989 - 1.06 |

| M2 | Urine | 1.02 |

Experimental Protocols

In Vitro Metabolism of Glyburide in Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of glyburide using human liver microsomes.

Objective: To identify the metabolites of glyburide formed by human liver microsomal enzymes and to determine the role of specific CYP450 isoforms.

Materials:

-

Glyburide

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

CYP450-specific chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC vials

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing glyburide (final concentration, e.g., 15 µM), pooled human liver microsomes (final concentration, e.g., 1 mg/mL protein), and 0.1 M potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (to a final concentration of, e.g., 1 mM NADPH). For control incubations (without metabolism), add buffer instead of the NADPH regenerating system. For inhibitor studies, pre-incubate the microsomes with the specific inhibitor for a defined period before adding glyburide.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

In Vitro Metabolism Workflow.

LC-MS/MS Method for the Quantification of Glyburide and its Metabolites

This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the simultaneous quantification of glyburide and its metabolites in biological matrices.

Objective: To accurately quantify the concentrations of glyburide and its metabolites in plasma or urine samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

Analytical standards of glyburide and its metabolites (including this compound)

-

Internal standard (IS), e.g., a stable isotope-labeled analog of glyburide

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium formate (for mobile phase modification)

-

Analytical column (e.g., C18 reverse-phase column)

Procedure:

1. Sample Preparation (Protein Precipitation for Plasma): a. To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard. b. Vortex mix for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a suitable volume of the initial mobile phase. f. Transfer to an HPLC vial for analysis.

2. Liquid Chromatography (LC) Conditions:

- Column: Zorbax 300 SB C18 (150 x 4.5 mm, 5 µm) or equivalent.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 5% B for 2.5 min, then a linear gradient to 90% B over 21.5 min, hold at 90% B for 2.5 min, and then return to initial conditions.

- Flow Rate: 0.5 - 1.0 mL/min.

- Injection Volume: 5 - 20 µL.

- Column Temperature: 30 - 40 °C.

3. Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive mode.

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized by direct infusion of the analytical standards. For example, for glyburide, a common transition is m/z 494.1 → 369.0[9].

- Ion Source Parameters: Optimize parameters such as ion spray voltage (e.g., 5400 V), temperature (e.g., 500°C), nebulizer gas, and curtain gas to achieve maximum sensitivity.

- Collision Energy (CE) and Declustering Potential (DP): Optimize these parameters for each MRM transition to ensure efficient fragmentation and ion transmission.

4. Data Analysis:

- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

- Use a weighted linear regression model to fit the calibration curve.

- Quantify the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Sample [label="Biological Sample\n(Plasma/Urine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Preparation [label="Sample Preparation\n(e.g., Protein Precipitation)"];

LC_Separation [label="HPLC Separation\n(C18 Column, Gradient Elution)"];

MS_Ionization [label="Mass Spectrometry\n(ESI Positive Ionization)"];

MS_Detection [label="MS/MS Detection\n(Multiple Reaction Monitoring)"];

Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Preparation;

Preparation -> LC_Separation;

LC_Separation -> MS_Ionization;

MS_Ionization -> MS_Detection;

MS_Detection -> Data_Analysis;

}

"text-align: center; font-family: Arial, sans-serif; font-size: 12px;">LC-MS/MS Analytical Workflow.

Conclusion

The identification of this compound as a metabolite of glyburide underscores the complex biotransformation and degradation pathways of this widely used antidiabetic agent. The metabolic journey, initiated by CYP450-mediated hydroxylation and proceeding through the cleavage of the sulfonylurea moiety, highlights the importance of comprehensive metabolic profiling in drug development. The quantitative data and detailed experimental protocols presented inthis guide provide a valuable resource for researchers investigating the metabolism and pharmacokinetics of glyburide and related compounds. A thorough understanding of these metabolic pathways is essential for optimizing therapeutic strategies, predicting potential drug interactions, and ensuring the safe and effective use of sulfonylurea drugs in clinical practice.

References

- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the kinetics of glyburide and its active metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a significant molecule in medicinal chemistry. The primary synthetic route involves the amide coupling of 5-Chloro-2-methoxybenzoic acid with 2-phenylethylamine. This document outlines the preparation of these crucial precursors and the final coupling step, providing detailed experimental protocols and quantitative data to support research and development efforts.

Core Precursors and Synthetic Overview

The synthesis of this compound fundamentally relies on two key precursor molecules: 5-Chloro-2-methoxybenzoic acid and 2-phenylethylamine . The general synthetic strategy is an amide bond formation, a cornerstone reaction in pharmaceutical chemistry. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by its reaction with the amine.

Synthesis of Precursor: 5-Chloro-2-methoxybenzoic acid

There are two primary, well-documented routes for the synthesis of 5-Chloro-2-methoxybenzoic acid.

Route 1: Methylation of 5-Chlorosalicylic Acid

This method involves the methylation of the hydroxyl group of 5-chlorosalicylic acid. A common approach is to first esterify the carboxylic acid, followed by methylation of the phenolic hydroxyl group, and subsequent hydrolysis of the ester.[1]

Experimental Protocol: Methylation of Methyl 5-Chlorosalicylate [1]

-

A solution of methyl 5-chlorosalicylate (500 g) in acetone (2750 ml) is prepared.

-

Aqueous sodium hydroxide (1650 ml, 2N) and dimethyl sulfate (335 g) are added to the solution.

-

The solution is stirred for 10 minutes.

-

Additional sodium hydroxide (825 ml, 2N) and dimethyl sulfate (168 g) are added, and the mixture is heated under reflux for 45 minutes.

-

The acetone is evaporated under reduced pressure.

-

The residue is extracted with ether, and the ether extract is washed with 5% aqueous sodium hydroxide.

-

The extract is dried, and the ether is removed under reduced pressure.

-

The residue is distilled to yield methyl 5-chloro-2-methoxybenzoate.

-

The ester is then hydrolyzed by heating with aqueous sodium hydroxide, followed by acidification to precipitate 5-Chloro-2-methoxybenzoic acid.

| Parameter | Value |

| Starting Material | Methyl 5-chlorosalicylate |

| Key Reagents | Dimethyl sulfate, Sodium hydroxide |

| Solvent | Acetone |

| Product | Methyl 5-chloro-2-methoxybenzoate |

| Yield | 66% |

| Boiling Point | 105°-110°C at 0.1mm |

Table 1: Quantitative data for the synthesis of Methyl 5-chloro-2-methoxybenzoate.

Route 2: Chlorination of 2-Methoxybenzoic Acid

An alternative route is the direct chlorination of 2-methoxybenzoic acid.[2]

Experimental Protocol: Chlorination of 2-Methoxybenzoic Acid [2]

-

A mixture of 2-methoxybenzoic acid (30.70 g, 0.2 mol), crystalline iodine (0.15 g), carbon tetrachloride (75 ml), and methyl 2-methoxybenzoate (0.45 g) is heated to reflux (73-78 °C).

-

Chlorine gas is passed through the mixture for 3 hours.

-

The carbon tetrachloride is distilled off to yield the crude product.

| Parameter | Value |

| Starting Material | 2-Methoxybenzoic acid |

| Key Reagents | Chlorine, Iodine |

| Solvent | Carbon tetrachloride |

| Product | 5-Chloro-2-methoxybenzoic acid |

| Purity | 97.42% |

| Melting Point | 96-97°C |

Table 2: Quantitative data for the synthesis of 5-Chloro-2-methoxybenzoic acid via chlorination.

Synthesis of Precursor: 2-Phenylethylamine

2-Phenylethylamine can be synthesized through various methods, with the reduction of benzyl cyanide being a common and high-yielding approach.

Reduction of Benzyl Cyanide

This method involves the catalytic hydrogenation of benzyl cyanide.

Experimental Protocol: Reduction of Benzyl Cyanide

-

In a high-pressure bomb, place benzyl cyanide (1 kg, 8.55 moles) and Raney nickel catalyst (1 tablespoon).

-

Introduce liquid ammonia (150 ml).

-

Pressurize with hydrogen to approximately 2000 lb.

-

Heat the bomb to 120–130°C with shaking. The reduction is typically complete within an hour.

-

After cooling and opening the bomb, the contents are removed and filtered to remove the catalyst.

-

The product is purified by fractional distillation under reduced pressure.

| Parameter | Value |

| Starting Material | Benzyl Cyanide |

| Catalyst | Raney nickel |

| Reaction Conditions | 120–130°C, 2000 lb H₂ |

| Product | 2-Phenylethylamine |

| Yield | 83–87% |

| Boiling Point | 90–93°C at 15 mm |

Table 3: Quantitative data for the synthesis of 2-Phenylethylamine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract